molecular formula C6H9N3 B1237198 3-(1H-imidazol-5-yl)prop-2-en-1-amine CAS No. 99935-65-6

3-(1H-imidazol-5-yl)prop-2-en-1-amine

Cat. No.: B1237198
CAS No.: 99935-65-6
M. Wt: 123.16 g/mol
InChI Key: CGEIRZFOBXDGLI-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-imidazol-5-yl)prop-2-en-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-5-yl)prop-2-en-1-amine typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired product . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)prop-2-en-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction may yield amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar ring structure.

    Histidine: An amino acid that contains an imidazole ring.

    Metronidazole: An antibiotic that contains an imidazole ring.

Uniqueness

3-(1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structure, which combines the imidazole ring with a prop-2-en-1-amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

99935-65-6

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

(E)-3-(1H-imidazol-5-yl)prop-2-en-1-amine

InChI

InChI=1S/C6H9N3/c7-3-1-2-6-4-8-5-9-6/h1-2,4-5H,3,7H2,(H,8,9)/b2-1+

InChI Key

CGEIRZFOBXDGLI-OWOJBTEDSA-N

SMILES

C1=C(NC=N1)C=CCN

Isomeric SMILES

C1=C(NC=N1)/C=C/CN

Canonical SMILES

C1=C(NC=N1)C=CCN

Synonyms

cis-IAA
imidazolyl-4-allylamine
trans-IAA

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.